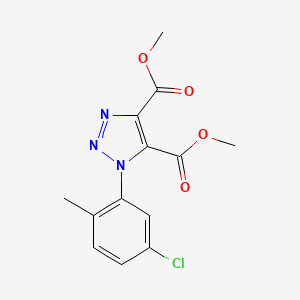

4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

描述

This compound belongs to the 1,2,3-triazole dicarboxylate family, characterized by a triazole core substituted with ester groups at positions 4 and 5 and a 5-chloro-2-methylphenyl group at position 1.

属性

IUPAC Name |

dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(14)6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVGRWBIPNUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with dimethyl acetylenedicarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

化学反应分析

Types of Reactions

4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Research indicates that compounds containing the triazole moiety exhibit potent antifungal and antibacterial activities. For instance:

- A study demonstrated that various synthesized triazole derivatives showed significant inhibition of fungal growth compared to control compounds .

- The compound's structure allows it to interact effectively with microbial targets, enhancing its therapeutic potential against resistant strains .

Inhibitory Effects on Enzymes

Triazoles are also recognized for their ability to inhibit specific enzymes. For example, derivatives of triazoles have been shown to possess acetylcholinesterase inhibitory activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:

- Compounds similar to this compound have demonstrated IC50 values indicating strong inhibition against acetylcholinesterase enzymes .

Agricultural Applications

In addition to their medicinal uses, triazole compounds are significant in agriculture as fungicides. Their ability to inhibit fungal pathogens makes them valuable in crop protection:

- Triazoles can be employed to manage diseases caused by fungi in various crops, thereby improving yield and quality .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives reported that compounds structurally similar to this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics. The results indicated that these derivatives could serve as a basis for developing new antimicrobial agents .

Case Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of triazole-based compounds. The study found that certain derivatives could significantly inhibit acetylcholinesterase activity at low concentrations. This suggests a promising avenue for treating cognitive disorders .

作用机制

The mechanism of action of 4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methyl groups may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

相似化合物的比较

Substituent Variations

Spectral Features

- ¹H-NMR : Methyl ester protons in analogous compounds appear as singlets at δ 3.97–4.00 ppm, while ethyl esters show multiplets at δ 1.24–1.33 and δ 4.29–4.39 ppm .

- IR : Strong carbonyl stretches at ~1723 cm⁻¹ confirm ester functionality .

Chemical Reactivity

- Regioselective Reduction : Sodium borohydride selectively reduces N(1)-linked esters over C(5) esters. For example, dimethyl 1-(2-oxo-2-phenylethyl)-triazole-4,5-dicarboxylate undergoes ketone reduction followed by ester reduction to yield hydroxyl derivatives .

- Stability : Methyl esters are less prone to hydrolysis than ethyl esters, enhancing metabolic stability .

生物活性

The compound 4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article focuses on its biological activity, particularly in relation to its potential therapeutic applications and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 295.70 g/mol

Biological Activity Overview

-

Antimicrobial Activity :

- Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.

-

Anticancer Potential :

- Studies have indicated that triazole derivatives can exhibit anticancer activity. For instance, structural modifications in triazole compounds have led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Trypanocidal Activity :

- Research has highlighted the potential of triazole-based hybrids in treating Trypanosoma cruzi infections (Chagas disease). Compounds similar to the one have displayed significant activity against trypomastigotes with IC values in the low micromolar range. For example, some analogs demonstrated IC values as low as 0.21 µM against T. cruzi .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Trypanocidal | Significant reduction in T. cruzi load |

Case Studies

-

Anticancer Activity :

- A study involving a series of triazole derivatives demonstrated that specific substitutions on the triazole ring could enhance cytotoxicity against tumor cells. The compound's ability to disrupt microtubule formation was suggested as a possible mechanism of action.

- Trypanocidal Efficacy :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for pathogen survival.

- Cell Membrane Disruption : By interfering with ergosterol biosynthesis in fungi or affecting lipid metabolism in parasites.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。